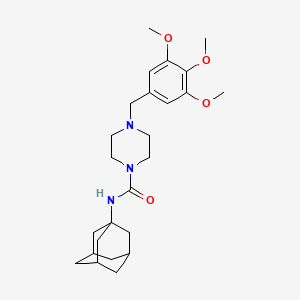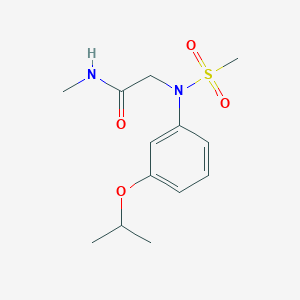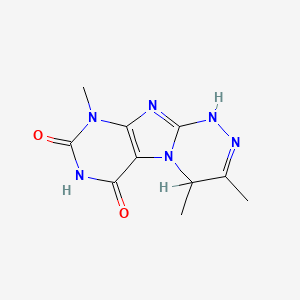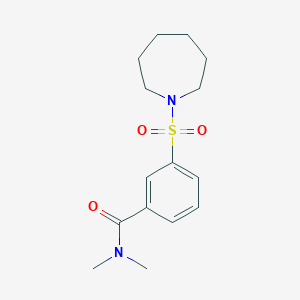![molecular formula C19H14FN3O2 B4495410 2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide](/img/structure/B4495410.png)
2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide
Overview
Description
2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine and pyridine moieties in its structure imparts distinct electronic and steric characteristics, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions for this coupling include the use of palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3, in solvents such as toluene or DMF, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry techniques can also be employed to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like Bu4NF in DMF can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like KMnO4 or H2O2 can be employed.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.
Materials Science: The compound’s unique electronic properties make it suitable for developing advanced materials.
Industrial Chemistry: It is used in the synthesis of various fluorinated compounds with applications in agriculture and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and reactivity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative.
N-(pyridin-4-yl)benzamide: Lacks the fluorine atom but has a similar core structure.
4-fluoro-N-(pyridin-4-yl)benzamide: Similar structure with a different substitution pattern.
Uniqueness
2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2-fluoro-N-[4-(pyridin-3-ylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-17-6-2-1-5-16(17)19(25)22-14-9-7-13(8-10-14)18(24)23-15-4-3-11-21-12-15/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFJWGDOSOUBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Azepan-1-ylmethyl)-6-[(3,4-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4495328.png)
![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4495339.png)
![3-[methyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4495343.png)
![1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4495348.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4495355.png)

![3-(AZEPANE-1-SULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE](/img/structure/B4495369.png)
![2-phenyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4495377.png)



![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4495417.png)
![N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B4495420.png)
![N-(4-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4495431.png)
